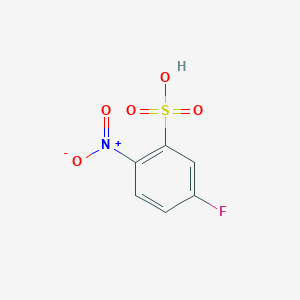

3-Fluoro-6-nitrobenzenesulfonic acid

Description

Significance within Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are a cornerstone class of organic compounds, serving as crucial intermediates in the synthesis of products ranging from dyes and pharmaceuticals to detergents. riverlandtrading.comimperial.ac.uk The sulfonic acid moiety (-SO₃H) confers strong acidity and high water solubility. chemicalbook.com Historically, these compounds were vital in industrial processes; for instance, the alkali fusion of benzenesulfonic acid salts was a primary method for producing phenol.

In modern synthesis, the sulfonic acid group is valued for its electronic influence and its ability to function as a leaving group in certain substitution reactions. 3-Fluoro-6-nitrobenzenesulfonic acid exemplifies a highly functionalized member of this class. Its significance lies in the complex interplay of its substituents. The sulfonic acid group, being a strong electron-withdrawing and meta-directing group, profoundly influences the electron density and reactivity of the aromatic ring. The presence of the additional fluoro and nitro groups further modulates these properties, making the compound a specialized reagent for building complex molecular architectures rather than a simple bulk intermediate.

Role in Fluorinated and Nitrated Aromatic Compound Research

The true synthetic potential of this compound is most evident in the context of fluorinated and nitrated aromatic compound research. The benzene (B151609) ring of this molecule is rendered highly electron-deficient by the powerful electron-withdrawing effects of both the nitro group (-NO₂) and the sulfonic acid group (-SO₃H). The fluorine atom is positioned ortho to the strongly deactivating nitro group, which is a critical arrangement for activating the C-F bond toward nucleophilic attack.

This structural feature makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgyoutube.com In an SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group, which in this case would be the fluoride (B91410) ion. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is essential to stabilize the negatively charged intermediate (a Meisenheimer complex) and facilitate the reaction. libretexts.org

Research on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates this principle effectively. In that molecule, the fluorine atom is readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov Given the similar electronic environment, this compound is expected to exhibit comparable reactivity, allowing for the facile introduction of the nitrobenzenesulfonic acid scaffold into other molecules.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using standard reagents, opening pathways to further derivatization, such as the formation of amides or diazonium salts which are precursors to many other functional groups. google.comgoogle.com This dual reactivity makes this compound a versatile building block for creating diverse and highly functionalized aromatic compounds.

Expected Reactivity Profile

| Functional Group | Position | Expected Reaction Type | Potential Products |

| Fluoro | C3 | Nucleophilic Aromatic Substitution (SNAr) | Ethers, thioethers, amines |

| Nitro | C6 | Reduction | 6-Amino-3-fluorobenzenesulfonic acid |

| Sulfonic Acid | C1 | Salt Formation, Desulfonation (harsh conditions) | Sulfonate salts, 1-fluoro-4-nitrobenzene (B44160) |

Historical and Current Research Perspectives on Substituted Benzenesulfonic Acids

The study of substituted benzenesulfonic acids has evolved significantly over time. Initially, research focused on their synthesis via electrophilic aromatic sulfonation and their use as bulk chemical intermediates. chemicalbook.comprepchem.com The sulfonation of nitrobenzene (B124822) to produce 3-nitrobenzenesulfonic acid, for example, is a well-established industrial process, with the product used as a mild oxidizing agent and an intermediate for dyes like metanilic acid. chemicalbook.com

Current research, however, increasingly focuses on the design and synthesis of polysubstituted benzenesulfonic acids as highly specialized molecular tools. The emphasis has shifted from bulk production to creating bespoke building blocks with precisely controlled reactivity for use in drug discovery and materials science. For example, highly reactive sulfonate esters, such as 2-methyl-6-nitrobenzenesulfonate esters, are designed as advanced precursors for applications like ¹⁸F-radi labeling in positron emission tomography (PET) tracers. researchgate.net

Similarly, poly-functionalized nitroaromatics like 2,4,6-Trifluoronitrobenzene are used as platforms for late-stage functionalization to create complex molecules for organic electronics and photoswitches. ossila.com this compound fits squarely within this modern perspective. It is not merely a substituted benzenesulfonic acid but a designed building block. Its structure provides two distinct and orthogonal reaction sites: the fluorine atom, activated for SNAr, and the nitro group, available for reduction and subsequent chemistry. This allows for sequential, controlled modifications, making it a valuable substrate for constructing complex, multi-functional molecules sought after in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHHDVNRKIFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512605 | |

| Record name | 5-Fluoro-2-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82711-99-7 | |

| Record name | 5-Fluoro-2-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82711-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 3 Fluoro 6 Nitrobenzenesulfonic Acid

Precursor Selection and Strategic Retrosynthesis

The design of a synthetic route for 3-Fluoro-6-nitrobenzenesulfonic acid is centered on a logical retrosynthetic analysis. This process involves disconnecting the target molecule into simpler, commercially available precursors. The primary disconnections involve the carbon-sulfur, carbon-nitrogen, or carbon-fluorine bonds, leading to three main strategic approaches.

Derivatization from Benzenesulfonic Acid Scaffolds

This strategy envisions benzenesulfonic acid or its derivatives as the foundational scaffold. The synthesis would proceed by introducing the fluorine and nitro groups onto this pre-existing sulfonated ring. A key challenge in this approach is managing the electronic properties of the sulfonic acid group (-SO₃H), which is strongly deactivating and a meta-director. Introducing substituents onto a deactivated ring requires forcing conditions, and achieving the specific 1,2,4-substitution pattern (relative to the substituents) can be complex.

Routes Involving Fluorination of Nitrobenzenesulfonic Acid Precursors

This approach considers a nitrobenzenesulfonic acid derivative as the intermediate, with the final step being the introduction of the fluorine atom. Nucleophilic aromatic substitution (SNAF) is a potential pathway, where a suitable leaving group (like a chloride) positioned ortho or para to the activating nitro group is displaced by a fluoride (B91410) ion. For the target compound, a precursor such as 3-chloro-6-nitrobenzenesulfonic acid could theoretically be fluorinated. Highly reactive sulfonate esters have also been investigated as promising precursors for nucleophilic fluorination under mild conditions, offering an alternative to traditional methods. chemrxiv.orgresearchgate.net The efficiency of such fluorination reactions is highly dependent on the inherent reactivity of the precursor itself. researchgate.net

Nitration Strategies for Fluorobenzenesulfonic Acid Precursors

Perhaps the most common strategy involves the nitration of a fluorobenzenesulfonic acid precursor. In this retrosynthetic direction, the C-N bond is the last to be formed. The synthesis would start with a fluorinated compound, introduce the sulfonic acid group, and then perform nitration. The directing effects of the fluorine (ortho, para-directing) and the sulfonic acid group (meta-directing) must be carefully considered to ensure the correct regiochemistry. Starting with 3-fluorobenzenesulfonic acid, the sulfonic acid group would direct the incoming nitro group to its meta position (position 5), while the fluorine atom would direct it to its ortho (position 2 or 4) and para (position 6) positions. The activating effect of the fluorine at the para position would likely favor the formation of this compound. An alternative starting material is 1-fluoro-2-nitrobenzene, which can be sulfonated to yield the target compound. evitachem.com

Detailed Reaction Pathways and Conditions

The successful synthesis of this compound relies on well-established yet carefully controlled reaction methodologies, primarily sulfonation and nitration.

Sulfonation Methodologies

Sulfonation is a classic electrophilic aromatic substitution reaction used to introduce the -SO₃H group onto an aromatic ring. The active electrophile is typically sulfur trioxide (SO₃). libretexts.org

Reagents : The most common sulfonating agent is fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid. prepchem.com The reaction can also be carried out using sulfur trioxide directly. google.com

Mechanism : The electrophile (SO₃ or HSO₃⁺) is attacked by the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com A base then deprotonates the intermediate to restore aromaticity and form the benzenesulfonic acid.

Application : In the context of synthesizing the target molecule, sulfonation could be applied to 1-fluoro-4-nitrobenzene (B44160). However, the presence of the strongly deactivating nitro group makes this reaction challenging and requires harsh conditions. A more viable route is the sulfonation of 1-fluoro-4-nitrobenzene with oleum (B3057394). researchgate.net The sulfonation of nitrobenzene (B124822) itself to produce 3-nitrobenzenesulfonic acid is a well-documented process, typically requiring heating with oleum at temperatures around 110-115°C. prepchem.com A method using a sodium tungstate (B81510) catalyst with sulfur trioxide has also been developed to reduce byproducts. google.com

Nitration Reactions and Regioselectivity Control

Nitration introduces the nitro (-NO₂) group onto the aromatic ring and is a cornerstone of aromatic chemistry. libretexts.org

Reagents : The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.comlibretexts.org More modern methods may use trifluoromethanesulfonic acid as a catalyst with nitric acid, which can offer greater control and milder conditions. organic-chemistry.org

Mechanism : The nitronium ion is attacked by the benzene ring, leading to the formation of a sigma complex. The subsequent loss of a proton restores the aromatic system and yields the nitro-substituted product. chemguide.co.uk

Regioselectivity : When a substituted benzene ring is nitrated, the position of the incoming nitro group is dictated by the electronic nature of the existing substituent(s). libretexts.org In the synthesis of this compound via the nitration of 3-fluorobenzenesulfonic acid, the directing effects are crucial:

The fluorine atom is an ortho-, para-director.

The sulfonic acid group is a meta-director and strongly deactivating. The positions ortho and para to the fluorine are 2, 4, and 6. The positions meta to the sulfonic acid group are 2 and 5 (position 1 being the carbon with the -SO₃H group). The directing effects overlap at position 2. However, the para-directing effect of fluorine to position 6 is strong, and this position is sterically accessible, making it a likely site for nitration. The synthesis of the related 3-nitro-4-fluoro-benzoic acid from p-fluoro-benzoic acid is achieved by reacting it with a mixture of nitric and sulfuric acids at 0°C, followed by stirring at room temperature. prepchem.com This indicates that nitration of a deactivated fluoroaromatic ring is feasible under controlled conditions.

Summary of Synthetic Data

Interactive Table: Key Reactions and Conditions

| Reaction Type | Precursor Example | Reagents | Key Conditions | Target Moiety |

|---|---|---|---|---|

| Nitration | p-Fluorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 0°C to 20°C | 3-Nitro-4-fluorobenzoic acid |

| Sulfonation | Nitrobenzene | Oleum (25% free SO₃) | 100-115°C | 3-Nitrobenzenesulfonic acid |

| Catalytic Sulfonation | Nitrobenzene | SO₃, Sodium Tungstate | 80-120°C | 3-Nitrobenzenesulfonic acid |

| Fluorination | 2-Methyl-6-nitrobenzenesulfonate Ester | ¹⁸F-Fluoride | Mild conditions | ¹⁸F-Labeled Product |

Fluorination Techniques for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. This is often accomplished by either starting with a fluorinated precursor or by introducing the fluorine atom at a suitable stage in the synthesis.

One of the most common industrial methods for producing fluoronitroaromatics is the Halogen Exchange (Halex) reaction. This process involves the nucleophilic substitution of a chlorine atom with fluorine. For instance, the precursor 1-fluoro-4-nitrobenzene is commercially prepared from 4-nitrochlorobenzene and potassium fluoride (KF). wikipedia.org This reaction takes advantage of the nitro group's electron-withdrawing nature, which activates the chlorine atom for nucleophilic displacement.

Another powerful method for introducing fluorine is the Balz-Schiemann reaction. This technique involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778). A 2005 study detailed a synthetic route starting from bis(4-amino-2-chlorophenyl) disulfide, where a diazonium tetrafluoroborate intermediate was pyrolyzed in o-dichlorobenzene at 130-140°C to yield the fluorinated disulfide product, bis(2-chloro-4-fluorophenyl) disulfide, in 65-75% yield. tandfonline.com This demonstrates the utility of the Schiemann reaction for incorporating fluorine into complex aromatic structures.

More recent research has explored novel fluorination methods to overcome challenges associated with traditional techniques, such as the low solubility and reactivity of fluoride reagents in organic solvents. acs.org Electrochemical oxidative coupling of thiols with potassium fluoride has been investigated as a direct route to sulfonyl fluorides, which are stable and versatile chemical intermediates. acs.org Although not a direct fluorination of the aromatic ring itself, the formation of the S-F bond via this method represents an alternative strategy in organofluorine chemistry.

Conversion from Sulfonyl Chlorides and Related Derivatives

The final step in many synthetic routes to this compound is the conversion of its corresponding sulfonyl chloride, 2-fluoro-5-nitrobenzenesulfonyl chloride. This transformation is most commonly and efficiently achieved through hydrolysis.

The hydrolysis of an aromatic sulfonyl chloride to a sulfonic acid is a well-established reaction. The process typically involves treating the sulfonyl chloride with water, often in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. orgsyn.org Research describes the synthesis of 2-fluoro-5-nitrobenzenesulfonic acid specifically by the hydrolysis of 2-fluoro-5-nitrobenzenesulfonyl chloride. researchgate.net Similarly, the preparation of orthanilic acid involves boiling o-nitrobenzenesulfonyl chloride with an aqueous solution of sodium carbonate to facilitate hydrolysis. orgsyn.org

The reaction conditions for hydrolysis can be mild. In the synthesis of orthanilic acid, the hydrolysis of the sulfonyl chloride intermediate is completed within 45 minutes of boiling in an aqueous sodium carbonate solution. orgsyn.org The presence of the electron-withdrawing nitro and fluoro groups on the ring in 2-fluoro-5-nitrobenzenesulfonyl chloride makes the sulfur atom highly electrophilic, facilitating its attack by water. In some industrial processes, the sulfonyl chloride intermediate is not even isolated in a dry state; it is processed in its wet form, as hydrolysis is an expected and subsequent step. google.com

This conversion is generally high-yielding and clean, making it a reliable method for producing the final sulfonic acid product from its more stable and easily purified sulfonyl chloride precursor. chemicalbook.com

Optimization of Synthetic Yields and Selectivity

Achieving high yields and precise regioselectivity is paramount in the chemical synthesis of fine chemicals like this compound. Optimization strategies focus on the use of catalysts to enhance reaction rates and control outcomes, as well as the careful management of the reaction environment.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in various stages of the synthesis of substituted benzenesulfonic acids. In the sulfonation step, the reaction of an aromatic compound with sulfur trioxide (SO₃) is typically catalyzed by strong acids. Fuming sulfuric acid (oleum), a solution of SO₃ in sulfuric acid, is commonly used. The sulfuric acid acts as a catalyst by protonating SO₃ to form the highly electrophilic species HSO₃⁺, which is then attacked by the aromatic ring. libretexts.org

To improve selectivity and reduce the formation of by-products, such as sulfones, alternative catalytic systems have been developed. One study on the sulfonation of nitrobenzene demonstrated the use of a sodium tungstate catalyst with sulfur trioxide as the sulfonating agent. google.com This approach significantly reduced the formation of the bis(3-nitrophenyl) sulfone byproduct and avoided residual sulfuric acid, leading to a cleaner manufacturing process. google.com

Catalysts are also integral to the synthesis of precursors. The preparation of 2-chloro-4-fluorobenzenesulfonyl chloride, a related structure, involves the oxychlorination of a disulfide with chlorine gas, a reaction that proceeds efficiently without an external catalyst but relies on the inherent reactivity of the system under specific conditions (conc. HCl, 50-60°C). tandfonline.com In other related syntheses, Lewis acids such as iron(III) chloride are standard catalysts for the chlorination of aromatic rings.

The table below summarizes catalytic conditions found in the synthesis of related nitrobenzenesulfonic acid derivatives.

| Reaction Step | Reactant | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | Nitrobenzene | SO₃ / Sodium Tungstate | >98% (product purity) | google.com |

| Nitration | 2-Chloro-4-fluorobenzenesulfonyl chloride | Fuming HNO₃ / H₂SO₄ | 96% | tandfonline.com |

| Sulfonation | Benzene | SO₃ / Fuming H₂SO₄ | N/A | libretexts.org |

Solvent Effects and Reaction Environment Control

The control of the reaction environment, particularly the choice of solvent and temperature, is critical for optimizing the synthesis of this compound and its intermediates. Solvents can influence reaction rates, equilibria, and product selectivity by affecting the stability of reactants and transition states. nih.gov

Direct sulfonation of aromatic compounds is a highly exothermic reaction. The reaction environment must be controlled to prevent overheating and the formation of unwanted by-products. One approach involves using an inert solvent that boils at the reaction temperature, allowing for heat removal through a reflux condenser. google.com Liquid sulfur dioxide has been used commercially, though it requires pressure equipment. google.com Alternative solvents for sulfonation reactions involving polymers include chlorinated solvents like tetrachloroethane. 20.210.105 Some modern approaches utilize solvent-free conditions, for example, by using microreactors, which offer excellent heat and mass transfer, allowing for safe and efficient sulfonation with very short residence times. researchgate.net

In nitration reactions, the solvent system is typically the mixed acid (H₂SO₄ and HNO₃) itself. The concentration of the acids and the reaction temperature are key parameters. The nitration of 2-chloro-4-fluorobenzenesulfonyl chloride is performed in concentrated sulfuric acid at a controlled temperature of 35-40°C to achieve a high yield of 96%. tandfonline.com In contrast, the nitration of 3-fluorobenzoic acid to produce 5-fluoro-2-nitrobenzoic acid is conducted at 0°C to control selectivity. chemicalbook.com

The table below presents examples of different reaction environments used in relevant synthetic steps.

| Reaction | Reactant | Solvent/Environment | Temperature | Reference |

|---|---|---|---|---|

| Nitration | 3-Fluorobenzoic acid | Concentrated H₂SO₄ / Fuming HNO₃ | 0°C | chemicalbook.com |

| Sulfonation | p-Nitrochlorobenzene | 100% H₂SO₄ / Oleum (25% SO₃) | 100-110°C | prepchem.com |

| Oxychlorination | bis(2-chloro-4-fluorophenyl) disulfide | Concentrated HCl | 50-60°C | tandfonline.com |

| Pyrolysis | Diazonium tetrafluoroborate salt | o-Dichlorobenzene | 130-140°C | tandfonline.com |

| Sulfonation | Aromatic Compounds | Boiling inert organic liquid under reduced pressure | ≤100°C | google.com |

Advanced Reactivity and Transformation Pathways of 3 Fluoro 6 Nitrobenzenesulfonic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 3-fluoro-6-nitrobenzenesulfonic acid, driven by the presence of strongly electron-withdrawing nitro and sulfonic acid groups. These groups activate the aromatic ring towards attack by nucleophiles. wikipedia.orglibretexts.org

Reactivity at the Nitro-Activated Positions

The nitro group (-NO2) is a powerful activating group for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to its location. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.

In the case of this compound, the nitro group is at position 6. This activates the ortho (position 5) and para (position 3, which bears the fluorine atom) positions for nucleophilic attack. The presence of the sulfonic acid group (-SO3H) at position 1 further enhances the electron deficiency of the ring.

The mechanism of SNAr involves the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the oxygen atoms of the nitro group, which provides significant stabilization. The subsequent departure of a leaving group restores the aromaticity of the ring.

For instance, in related nitro-activated systems like 2,4,6-trinitrochlorobenzene, the positions ortho and para to the nitro groups are highly reactive towards nucleophiles like hydroxide (B78521) ions. libretexts.org Similarly, for this compound, nucleophilic attack is anticipated at positions activated by the nitro group.

Fluorine Displacement Reactions

The fluorine atom at position 3 is located at a position activated by the nitro group (para). This makes it a viable leaving group in SNAr reactions. libretexts.orguomustansiriyah.edu.iq Although fluoride (B91410) is generally considered a poor leaving group in nucleophilic aliphatic substitution due to the strength of the C-F bond, in the context of SNAr, the rate-determining step is often the formation of the stabilized Meisenheimer complex, and the leaving group ability is less critical than the activation of the ring. libretexts.org

The displacement of fluorine by various nucleophiles is a key transformation for this compound. For example, in the analogous compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by oxygen, sulfur, and nitrogen nucleophiles. nih.govnih.gov This suggests that similar reactivity can be expected for this compound, allowing for the introduction of a wide range of functional groups at this position.

Sulfonic Acid Group as a Leaving Group or Activating Group

The sulfonic acid group (-SO3H) is a strong electron-withdrawing group and thus activates the aromatic ring for nucleophilic attack. libretexts.org Its primary role in the SNAr reactions of this compound is as an activating group.

However, the sulfonate group can also function as a leaving group under certain conditions, particularly when treated with a strong base, which can lead to its displacement by a nucleophile like a hydroxide ion to form a phenol. wikipedia.org In the context of this compound, the presence of the highly activating nitro group could potentially facilitate the displacement of the sulfonate group, although the displacement of the para-fluoro substituent is generally more common in such activated systems. The reversibility of sulfonation reactions is also a known characteristic. libretexts.org

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. However, the reactivity of the aromatic ring towards electrophiles is highly dependent on the nature of the substituents already present.

The presence of the nitro (-NO2) and sulfonic acid (-SO3H) groups on the benzene ring of this compound has a profound impact on its potential for further electrophilic substitution. Both of these groups are strongly deactivating, meaning they make the aromatic ring significantly less reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iqlibretexts.org This deactivation stems from their strong electron-withdrawing inductive and resonance effects, which reduce the electron density of the π-system, making it less nucleophilic. uomustansiriyah.edu.iq

Consequently, this compound is expected to be highly resistant to common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemistrysteps.comlibretexts.org Friedel-Crafts reactions, in particular, fail on strongly deactivated rings. uomustansiriyah.edu.iqlibretexts.org

If an EAS reaction were to occur under very forcing conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the nitro and sulfonic acid groups are meta-directors. uomustansiriyah.edu.iq This would lead to a complex mixture of products, further limiting the synthetic utility of EAS reactions on this substrate.

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a synthetically important transformation, providing a route to aromatic amines.

Formation of Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH2) to form 3-fluoro-6-aminobenzenesulfonic acid. This transformation is a common and reliable reaction in organic synthesis. youtube.com A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Catalytic hydrogenation is often a clean and efficient method.

Metal/Acid Combinations: Reagents such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. youtube.com Zinc (Zn) in acidic conditions can also be used. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) are also known to reduce nitro groups. commonorganicchemistry.com More modern methods may utilize reagents like trichlorosilane. nih.gov

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation with Pd/C can sometimes lead to the reduction of other functional groups, so alternative reagents might be chosen for better chemoselectivity. commonorganicchemistry.com

The resulting amino derivative, 3-fluoro-6-aminobenzenesulfonic acid, is a valuable intermediate for the synthesis of more complex molecules, such as dyes and pharmaceuticals, by taking advantage of the reactivity of the newly formed amino group.

Interactive Data Tables

Reactivity Summary of this compound

| Reaction Type | Key Reactant(s) | Expected Product(s) | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., ROH, RSH, RNH2) | 3-substituted-6-nitrobenzenesulfonic acid | Fluorine at C3 is the most likely leaving group. nih.govnih.gov |

| Electrophilic Aromatic Substitution (EAS) | Electrophiles (e.g., HNO3/H2SO4) | No reaction or very low yield | Ring is strongly deactivated by -NO2 and -SO3H groups. uomustansiriyah.edu.iqlibretexts.org |

| Nitro Group Reduction | Reducing agents (e.g., H2/Pd/C, Fe/HCl) | 3-fluoro-6-aminobenzenesulfonic acid | A common and high-yielding transformation. youtube.comcommonorganicchemistry.com |

Mechanistic Aspects of Nitro Group Reduction

Two primary mechanistic routes are generally considered for the reduction of nitroarenes: the direct hydrogenation pathway and the condensation pathway. orientjchem.org

Direct Hydrogenation Pathway: This is the most common route, particularly in catalytic hydrogenation. acs.orgorientjchem.org The nitro group (Ar-NO₂) is sequentially reduced to a nitroso intermediate (Ar-NO), then to a hydroxylamine (B1172632) derivative (Ar-NHOH), and finally to the aniline (B41778) (Ar-NH₂). acs.orgnih.gov The reduction of the nitroso group to the hydroxylamine is typically very fast, making the nitroso intermediate difficult to detect. nih.gov This pathway is favored when using catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel) or certain metal/acid combinations. acs.orgwikipedia.org

Condensation Pathway (Alkaline Conditions): Under alkaline conditions, intermediates can condense to form dimeric species. For instance, the nitroso intermediate can react with the hydroxylamine to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar) and then a hydrazo compound (Ar-NH-NH-Ar). orientjchem.org Cleavage of the hydrazo compound ultimately yields the aniline product. orientjchem.org

The mechanism for catalytic hydrogenation on non-noble metal surfaces, such as nickel, may involve an initial dissociation of the N–O bonds, leading to a surface-bound nitrene species (Ar-N), which is then successively hydrogenated to the final amine. rsc.org

| Reagent Class | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Pressurized H₂ gas, various solvents | wikipedia.orgmasterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl, SnCl₂ | Acidic aqueous media | masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine/Raney Ni, Ammonium formate | Catalyst, hydrogen donor solvent | wikipedia.orgacs.org |

| Sulfide Reagents | Na₂S, (NH₄)₂S, NaHS | Aqueous or alcoholic solution | wikipedia.org |

Sulfonic Acid Group Derivatization and Conversions

The sulfonic acid moiety (-SO₃H) of this compound is a versatile functional group that can be converted into several important derivatives, notably sulfonyl halides, esters, and amides. These transformations typically proceed via an initial activation of the sulfonic acid group.

The conversion of sulfonic acids to sulfonyl halides is a key step for further derivatization. Sulfonyl chlorides are the most common of these halides due to the availability and reactivity of chlorinating agents. rsc.org

The most prevalent method for this transformation is the reaction of the sulfonic acid (or its corresponding sodium salt) with thionyl chloride (SOCl₂). wikipedia.orgresearchgate.net Other reagents such as phosphorus pentachloride or chlorosulfonic acid can also be employed. google.com More modern methods utilize reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions, which can be milder than traditional approaches. researchgate.net The reaction with thionyl chloride proceeds by converting the sulfonic acid into a highly reactive intermediate that is then attacked by the chloride ion to yield the sulfonyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. wikipedia.org

For the synthesis of sulfonyl fluorides, a direct, one-step deoxyfluorination of the sulfonic acid can be achieved using reagents like Xtalfluor-E®, or by converting the sodium salt with thionyl fluoride. rsc.org Alternatively, a two-step process involving the formation of the sulfonyl chloride followed by a halogen exchange (Cl⁻/F⁻) reaction can be used. rsc.org

Sulfonate esters and sulfonamides are significant derivatives of sulfonic acids. There are two primary strategies for their synthesis from this compound.

Two-Step Synthesis via Sulfonyl Halide: The classical and most widely used method involves the initial conversion of the sulfonic acid to its corresponding sulfonyl chloride as described in section 3.4.1. rsc.org This reactive sulfonyl chloride is then treated with an alcohol (R-OH) or a primary/secondary amine (R-NH₂ or R₂NH) to yield the corresponding sulfonate ester (Ar-SO₂OR) or sulfonamide (Ar-SO₂NHR or Ar-SO₂NR₂), respectively. eurjchem.comlibretexts.org These reactions are typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. eurjchem.com

Direct Synthesis from Sulfonic Acid: Methods have been developed for the direct, one-pot conversion of sulfonic acids or their salts to sulfonamides and esters, bypassing the need to isolate the often unstable sulfonyl chloride. acs.orgnih.gov These methods rely on activating agents that convert the sulfonic acid hydroxyl group into a good leaving group in situ. Microwave-assisted synthesis using 2,4,6-trichloro- rsc.orgacs.orgacs.org-triazine (TCT) has been shown to be an effective method for producing sulfonamides directly from sulfonic acids. acs.orgorganic-chemistry.org Another approach uses triphenylphosphine (B44618) ditriflate as an activating agent to couple sulfonic acid salts directly with alcohols or amines. acs.orgnih.gov

| Target Derivative | Reagent/System | Reference |

|---|---|---|

| Sulfonamides | 2,4,6-Trichloro- rsc.orgacs.orgacs.org-triazine (TCT), Microwave | acs.org |

| Sulfonamides & Esters | Triphenylphosphine ditriflate | acs.orgnih.gov |

| Sulfonate Esters | V(IV)-based catalyst, diazo compounds | researchgate.net |

Thermal and Photochemical Reactivity Profiles

The presence of both a nitro group and a sulfonic acid group on the aromatic ring influences the thermal and photochemical stability of this compound.

Thermal Reactivity: Aromatic sulfonic acids generally exhibit limited thermal stability, with decomposition often observed in the temperature range of 200-300°C. researchgate.net The primary thermal degradation event is typically desulfonation, where the C-S bond cleaves. researchgate.net For the parent compound, nitrobenzenesulfonic acid, violent decomposition has been reported at approximately 200°C. noaa.govchemicalbook.com This suggests that this compound is also likely to be thermally sensitive and may decompose energetically at elevated temperatures. Hydrothermal degradation studies on model compounds show that aromatic sulfonic acids degrade much more readily than alkyl sulfonic acids. brandeis.edu

Photochemical Reactivity: Nitroaromatic compounds are known to be photochemically active. rsc.org Upon absorption of UV light, they can undergo very rapid intersystem crossing from the excited singlet state to a triplet state. rsc.orgrsc.org The subsequent photochemistry can be complex. One documented pathway for nitroaromatics is an intramolecular nitro-nitrite rearrangement, which can lead to the formation of radicals and subsequent degradation products. nih.gov Photolysis of nitroaromatic compounds in aqueous or atmospheric conditions can lead to the formation of nitrous acid (HONO) and other nitrogen oxides (NOx). acs.org The photochemistry of these compounds can involve dissociation into radicals or rearrangement to form various photoproducts. rsc.orgacs.org Therefore, this compound is expected to be unstable under prolonged exposure to sunlight or UV radiation, potentially degrading through pathways common to nitroaromatic compounds.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate for Complex Molecules

No specific examples of 3-Fluoro-6-nitrobenzenesulfonic acid being used as a key synthetic intermediate for complex molecules have been found.

Precursor for Fluorinated Aromatic Scaffolds

While fluorinated aromatic compounds are crucial in medicinal chemistry and materials science, there is no specific documentation on this compound serving as a precursor for such scaffolds. tcichemicals.com

Building Block for Functional Materials Research

There is no available research detailing the use of this compound as a building block in functional materials research.

Utilization in Multi-Step Organic Reaction Sequences

General principles of multi-step synthesis are well-established, often involving the strategic introduction and modification of functional groups on an aromatic ring. libretexts.orgyoutube.com However, specific multi-step reaction sequences employing this compound are not documented.

Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis Research

No literature was found to support the use of this compound as a catalyst or as a precursor for ligands in either homogeneous or heterogeneous catalysis.

Theoretical and Computational Chemistry Investigations of 3 Fluoro 6 Nitrobenzenesulfonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For aromatic systems like 3-Fluoro-6-nitrobenzenesulfonic acid, methods such as Density Functional Theory (DFT) are commonly employed to obtain a detailed picture of the electronic structure.

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilic and basic character. researchgate.net Conversely, the LUMO, the orbital most likely to accept electrons, represents the molecule's electrophilic or acidic character. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a large gap suggests low reactivity, while a small gap indicates higher reactivity.

For this compound, the presence of three electron-withdrawing groups (fluoro, nitro, and sulfonic acid) would significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely to have significant contributions from the nitro group's π* orbitals. This distribution makes the aromatic ring susceptible to attack by strong nucleophiles, while the nitro group could be a site for reduction.

Table 1: Principles of Frontier Molecular Orbital (FMO) Analysis

| Orbital | Description | Predicted Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor. The site of highest HOMO density is prone to attack by electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. The site of highest LUMO density is prone to attack by nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A large gap correlates with high kinetic stability and low chemical reactivity. A small gap suggests high reactivity. |

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP surface analysis would be expected to show:

Intense Negative Potential: Located around the oxygen atoms of both the sulfonic acid and nitro groups. These regions are the most likely sites for electrophilic attack, such as protonation or coordination with metal cations.

Strong Positive Potential: Concentrated on the acidic proton of the -SO₃H group, highlighting its high propensity to be donated in acid-base reactions.

Moderate Positive Potential: Found on the hydrogen atoms attached to the aromatic ring, indicating their susceptibility to removal during certain substitution reactions. The electron-poor nature of the ring itself would also be evident.

Negative to Neutral Potential: Associated with the fluorine atom, reflecting its high electronegativity but also its lone pairs of electrons.

This detailed charge mapping helps predict how the molecule will interact with other polar molecules, ions, and biological receptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a comprehensive energy profile for a proposed reaction mechanism. rsc.org This is particularly useful for reactions that are difficult to study experimentally due to short-lived intermediates or hazardous conditions.

For this compound, computational modeling could be applied to understand its formation (e.g., via sulfonation of 1-fluoro-4-nitrobenzene) or its subsequent reactions, such as nucleophilic aromatic substitution (SₙAr) where the fluorine or nitro group acts as a leaving group.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. scm.com Locating and characterizing the TS is a primary goal of mechanistic studies. Computationally, this involves optimization algorithms that search for this specific geometry. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the atoms along the reaction path. scm.com

The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), a key factor controlling the reaction rate. Computational studies on related reactions, such as the esterification of benzenesulfonic acid, demonstrate that different proposed mechanisms (e.g., Sₙ2 vs. addition-elimination) can be evaluated by comparing their calculated activation barriers. rsc.org

Table 2: Key Parameters from Transition State Calculations

| Parameter | Description | Significance |

| Geometry | The specific 3D arrangement of atoms at the energy maximum. | Reveals which bonds are breaking and forming during the reaction. |

| Activation Energy (ΔE‡ or ΔG‡) | The energy difference between the transition state and the reactants. | Determines the reaction rate; a lower barrier means a faster reaction. |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of a TS. | Confirms the structure is a true first-order saddle point and shows the motion of atoms as they cross the energy barrier. |

Solvent Effects in Computational Models

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects using various methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used. They treat the solvent as a continuous medium with a defined dielectric constant, calculating the electrostatic interaction between the solute and this medium. rsc.org

For a charged and highly polar molecule like this compound, and for reactions involving charged intermediates or transition states, the inclusion of a solvent model is critical. For example, in a polar solvent, charged species are stabilized, which can dramatically lower the activation energy compared to the gas phase calculation, leading to more accurate predictions of reaction feasibility and kinetics. rsc.org Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for higher accuracy, especially when specific interactions like hydrogen bonding are crucial.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and how it interacts with its neighbors are crucial for its physical and chemical properties. For this compound, the proximity of the bulky sulfonic acid and nitro groups at the ortho positions (positions 1 and 2, or in this case, C-6 and C-1) introduces significant steric hindrance. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity Predictions and Stability

Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the intrinsic properties of molecules like this compound. These computational methods allow for the detailed examination of a molecule's electronic structure, from which its stability and reactivity can be predicted. DFT studies are instrumental in understanding how the interplay of the fluoro, nitro, and sulfonic acid functional groups on the benzene ring dictates the chemical behavior of the compound.

Detailed research findings from DFT calculations provide a quantitative basis for assessing molecular stability and reactivity through various descriptors. These descriptors are derived from the fundamental principles of quantum mechanics and offer a lens into the electronic characteristics of the molecule.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more prone to chemical reactions. researchgate.net

For substituted benzenes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. In the case of this compound, the electron-withdrawing nature of both the nitro group and the fluorine atom is expected to lower the energy of both the HOMO and LUMO. The strong electron-withdrawing character of these groups leads to an increase in the electrophilicity of the molecule.

Global reactivity descriptors are a set of parameters calculated from the HOMO and LUMO energies that quantify different aspects of a molecule's reactivity. rsc.org These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule is less reactive. nih.gov

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

The relationships for these descriptors are as follows:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

The following table provides illustrative data for these global reactivity descriptors for a related nitroaromatic compound, demonstrating the type of information obtained from DFT calculations.

| Parameter | Value (Illustrative for a Nitroaromatic Compound) |

|---|---|

| EHOMO | -7.5 eV |

| ELUMO | -3.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 eV |

| Electronegativity (χ) | 5.5 eV |

| Chemical Hardness (η) | 2.0 eV |

| Global Electrophilicity Index (ω) | 7.56 eV |

Another powerful tool in DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro and sulfonic acid groups, while the areas around the hydrogen atoms and the carbon atom attached to the fluorine would likely exhibit a positive potential.

Local reactivity descriptors, such as the Fukui function, provide more specific information about the reactivity of individual atoms within the molecule. mdpi.com The Fukui function indicates which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This level of detail is crucial for predicting the regioselectivity of chemical reactions.

The stability of this compound can also be assessed through the calculation of its total energy and heat of formation using DFT methods. By comparing the calculated energies of different isomers or conformations, the most stable structure can be identified. Furthermore, the thermodynamic stability of the molecule can be evaluated by calculating properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. researchgate.net

The following table summarizes the types of data that are typically generated in DFT studies to predict the reactivity and stability of a molecule like this compound.

| Category | Parameter | Information Provided |

|---|---|---|

| Frontier Molecular Orbitals | EHOMO | Electron-donating ability |

| ELUMO | Electron-accepting ability | |

| HOMO-LUMO Gap (ΔE) | Kinetic stability and chemical reactivity | |

| Global Reactivity Descriptors | Electronegativity (χ) | Tendency to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution | |

| Global Electrophilicity Index (ω) | Ability to accept electrons | |

| Local Reactivity Descriptors | Molecular Electrostatic Potential (MEP) | Charge distribution and sites for electrophilic/nucleophilic attack |

| Fukui Functions | Reactivity of individual atomic sites | |

| Thermodynamic Properties | Total Energy / Heat of Formation | Relative stability of isomers/conformations |

| Gibbs Free Energy | Thermodynamic stability under different conditions |

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Fluoro 6 Nitrobenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For a substituted benzene (B151609) ring like that in 3-Fluoro-6-nitrobenzenesulfonic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful.

The positions of the fluoro, nitro, and sulfonic acid groups on the benzene ring in this compound create a distinct pattern of electron distribution, which is reflected in the ¹H and ¹³C NMR spectra. The electronegative fluorine and nitro groups, along with the sulfonic acid group, are electron-withdrawing, leading to a general downfield shift of the aromatic protons and carbons compared to unsubstituted benzene.

The analysis of ¹³C NMR spectra of related compounds, such as 3-nitrobenzoic acid and 4-nitrobenzenesulfonic acid, provides insight into the expected carbon chemical shifts. chemicalbook.comchemicalbook.com The carbons directly attached to the electron-withdrawing substituents (C-F, C-NO₂, C-SO₃H) would exhibit significant downfield shifts. The remaining carbon signals would also be influenced by the cumulative electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| H-2 | ~8.2 - 8.5 | C-1 (~155-160, d, ¹JCF) | Expected to be the most downfield proton due to the ortho-nitro group's strong electron-withdrawing effect. |

| H-4 | ~7.8 - 8.1 | C-2 (~125-130) | Influenced by the para-nitro and ortho-sulfonic acid groups. |

| H-5 | ~7.5 - 7.8 | C-3 (~140-145) | Influenced by the ortho-fluoro and meta-sulfonic acid groups. |

| -SO₃H | ~10 - 13 | C-4 (~120-125) | The acidic proton of the sulfonic acid group would appear as a broad singlet at a very downfield chemical shift. |

| C-5 (~115-120, d, ²JCF) | |||

| C-6 (~148-152) |

This table presents predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is an essential tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org The chemical shift of the fluorine atom in this compound would provide direct information about its electronic environment. The presence of the ortho-nitro group and a meta-sulfonic acid group would influence the ¹⁹F chemical shift. huji.ac.il

The typical chemical shift range for aromatic fluorides is broad, and the specific value for this compound would be sensitive to the electronic effects of the substituents. colorado.edu Furthermore, coupling between the ¹⁹F nucleus and the adjacent ¹H and ¹³C nuclei (J-coupling) would be observed in the respective spectra, providing valuable structural information. For example, a doublet in the ¹⁹F spectrum would be expected due to coupling with the adjacent proton.

In the analysis of reaction products derived from this compound, where the structure may be more complex, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the aromatic system of this compound, COSY would show correlations between adjacent protons, helping to confirm their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). This is crucial for assigning the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). HMBC is particularly powerful for identifying quaternary carbons (those not attached to any protons), such as the carbons bearing the fluoro, nitro, and sulfonic acid groups, by observing their long-range correlations with nearby protons.

By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in complex derivatives of this compound can be achieved.

Mass Spectrometry Techniques for Reaction Product Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For a reaction product derived from this compound, obtaining an accurate mass from HRMS would confirm its molecular formula, distinguishing it from other potential products with the same nominal mass. For example, the exact mass of this compound (C₆H₄FNO₅S) is 220.9794 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to observe the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, MS/MS analysis would likely show characteristic losses of small neutral molecules. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). youtube.com The sulfonic acid group can lead to the loss of SO₃ (80 Da) or SO₂ (64 Da).

Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 221 [M+H]⁺ | 175 | 46 (NO₂) | [C₆H₄FSO₃H]⁺ |

| 221 [M+H]⁺ | 141 | 80 (SO₃) | [C₆H₄FNO₂H]⁺ |

| 175 | 111 | 64 (SO₂) | [C₆H₄FOH]⁺ |

| 141 | 95 | 46 (NO₂) | [C₆H₄FH]⁺ |

This table presents predicted fragmentation patterns. Actual fragmentation can be influenced by the ionization method and collision energy.

By analyzing the fragmentation pattern, the positions of the substituents can often be inferred, providing complementary information to NMR data for the complete structural characterization of this compound and its reaction products.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Synthetic Contexts

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule. In the synthesis of this compound, these methods are indispensable for verifying the presence of the key sulfonic acid, nitro, and fluoro groups on the benzene ring.

The vibrational modes of a molecule, which involve the stretching and bending of bonds, absorb light at specific frequencies in the infrared region of the electromagnetic spectrum. Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light, which is also dependent on the molecule's vibrational modes. Together, they provide a detailed fingerprint of the compound.

For this compound, specific characteristic peaks can be predicted. The nitro group (NO₂) typically exhibits two strong and easily identifiable stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. orgchemboulder.com The sulfonic acid group (-SO₃H) also has characteristic stretching vibrations for the S=O and S-O bonds. researchgate.net The carbon-fluorine (C-F) bond and the substitution pattern on the aromatic ring also give rise to distinct peaks.

During synthesis, IR and Raman spectroscopy can be used to monitor the reaction's progress. For instance, in a reaction to introduce the nitro group, the appearance of the characteristic NO₂ stretching bands would indicate the formation of the desired product. Conversely, the disappearance of peaks associated with a starting material would signal its consumption.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550–1475 | Strong (IR) |

| Symmetric Stretch | 1360–1290 | Strong (IR) | |

| Scissoring Bend | 890–835 | Medium (IR) | |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250–1160 | Strong (IR) |

| S=O Symmetric Stretch | 1080–1030 | Strong (IR) | |

| S-O Stretch | 700-610 | Medium (IR) | |

| Carbon-Fluorine (Ar-F) | C-F Stretch | 1250–1100 | Strong (IR) |

| Aromatic Ring | C-H Stretch | 3100–3000 | Medium-Weak |

| C=C Stretch (in-ring) | 1600–1450 | Medium-Weak | |

| C-H Out-of-Plane Bend | 900–675 | Strong (IR) |

This table is based on established group frequencies for aromatic nitro compounds, sulfonic acids, and fluorinated aromatics. spectroscopyonline.comorgchemboulder.comresearchgate.netlongdom.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural model reveals exact bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide invaluable information. It would confirm the substitution pattern on the benzene ring, showing the relative positions of the fluoro, nitro, and sulfonic acid groups. Furthermore, it would detail the conformation of the flexible sulfonic acid group relative to the plane of the aromatic ring.

The analysis also elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the acidic proton of the sulfonic acid group and the oxygen atoms of the nitro and sulfonyl groups of adjacent molecules. While a crystal structure for this compound is not publicly available, data from related compounds like benzenesulfonic acid and its derivatives demonstrate the level of detail that can be obtained. wikipedia.orgscispace.comresearchgate.net For example, in the crystal structure of benzenesulfonic acid, the sulfur atom is found in a tetrahedral geometry. wikipedia.org

Table 2: Illustrative Crystallographic Data for an Analogous Compound (Benzenesulfonic Acid)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆O₃S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.3524(8) |

| b (Å) | 5.7180(3) |

| c (Å) | 15.3395(9) |

| S=O Bond Length (Å) | ~1.42-1.44 |

| S-OH Bond Length (Å) | ~1.55 |

| C-S Bond Length (Å) | ~1.75 |

Data obtained from the crystallographic study of benzenesulfonic acid. scispace.comresearchgate.net

This type of data would be essential for understanding the solid-state properties of this compound and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are central to chemical analysis, enabling the separation, identification, and quantification of components in a mixture. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique for purity assessment and reaction monitoring.

HPLC separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through it. For sulfonic acids, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a more polar solvent mixture, often consisting of water and acetonitrile (B52724) or methanol, with an acidic modifier to ensure good peak shape. phenomenex.com

Purity Assessment: HPLC can effectively separate the target compound from impurities, such as starting materials, byproducts, or degradation products. By comparing the chromatogram of a sample to that of a certified reference standard, the purity can be accurately determined. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.

Reaction Monitoring: The progress of a synthesis can be tracked by taking small aliquots from the reaction mixture over time and analyzing them by HPLC. This allows chemists to observe the consumption of reactants and the formation of the product in near real-time, helping to determine the optimal reaction time and conditions. For instance, in the synthesis of 3-nitrobenzenesulfonic acid, HPLC can be used to monitor the conversion of the starting material. nih.gov

Specialized HPLC methods, such as those using mixed-mode columns that combine reversed-phase and ion-exchange mechanisms, can offer enhanced retention and selectivity for highly polar compounds like sulfonic acids. helixchrom.comsielc.comsielc.com Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring is a strong chromophore, or with mass spectrometry (LC-MS) for greater sensitivity and structural information. nih.govnih.gov

Table 3: Example HPLC Conditions for Analysis of a Related Nitrobenzenesulfonic Acid

| Parameter | Condition |

|---|---|

| Compound | 3-Nitrobenzenesulfonic acid |

| Column | Acclaim RSLC C18 (2.2 µm, 2.1x100mm) |

| Mobile Phase | Acetonitrile, Water, with Formic Acid |

| Detection | ESI-QTOF Mass Spectrometry |

| Ionization Mode | Negative |

These conditions are based on a published LC-MS method for 3-nitrobenzenesulfonic acid. nih.gov

Synthesis and Academic Significance of Derivatives and Analogues of 3 Fluoro 6 Nitrobenzenesulfonic Acid

Structural Modifications and Their Impact on Reactivity Profiles

The reactivity of aromatic compounds is significantly influenced by the nature and position of substituents on the ring. In derivatives of 3-fluoro-6-nitrobenzenesulfonic acid, the strongly electron-withdrawing nitro (NO₂) and sulfonic acid (SO₃H) groups, combined with the electronegative fluorine (F) atom, create a complex electronic environment that governs the compound's behavior in chemical reactions.

The presence of the electron-withdrawing nitro group makes the fluoride (B91410) in compounds like 4-fluoronitrobenzene a good leaving group in nucleophilic aromatic substitution reactions. wikipedia.org This is a key aspect of their reactivity. For instance, p-fluoronitrobenzene is more reactive toward hydroxide (B78521) ions than p-chloronitrobenzene, which indicates that the rate-determining step is the initial addition of the nucleophile. vaia.com The high electronegativity of fluorine is a determining factor in this increased reactivity. vaia.com

Systematic studies on the structure-property relationships of nitroaromatic compounds, such as 1-fluoro-2,4,6-trinitrobenzene, further highlight the impact of multiple nitro groups on the reactivity of the C-F bond. researchgate.net The introduction of additional electron-withdrawing groups generally enhances the susceptibility of the fluorinated carbon to nucleophilic attack.

The interplay of these functional groups also directs the regioselectivity of further substitutions. The sulfonic acid group can act as a blocking group in electrophilic aromatic substitution reactions. Because sulfonation is often a reversible process, the sulfonic acid group can be removed after directing other substituents to the desired positions on the ring. lumenlearning.comlibretexts.org

Synthesis of Related Sulfonic Acid Derivatives

The synthesis of benzenesulfonic acid derivatives often involves electrophilic aromatic substitution reactions, such as sulfonation and nitration. lumenlearning.comlibretexts.org

Sulfonation: The introduction of a sulfonic acid group onto a benzene (B151609) ring is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). lumenlearning.comlibretexts.org For example, the sulfonation of nitrobenzene (B124822) with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures yields 3-nitrobenzenesulfonic acid. prepchem.com The reaction is driven by the electrophilic nature of sulfur trioxide. lumenlearning.comlibretexts.org

Nitration: The introduction of a nitro group is accomplished using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.comlibretexts.org The nitration of fluorobenzene (B45895) derivatives can lead to various isomers, and the specific product obtained depends on the reaction conditions and the directing effects of the existing substituents.

Conversion to Amines: A common and significant derivative of nitrobenzenesulfonic acids are the corresponding aminobenzenesulfonic acids. These are typically synthesized via the reduction of the nitro group. Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure. google.comgoogle.com This process converts, for example, 3-nitrobenzenesulfonic acid to 3-aminobenzenesulfonic acid. google.com Electrolytic reduction is another method that has been explored for this conversion. google.com

Synthesis of Sulfonyl Chlorides: Benzenesulfonic acids can be converted to the more reactive benzenesulfonyl chlorides. This can be achieved by reacting the sulfonic acid or its sodium salt with reagents like chlorosulfonic acid or thionyl chloride. google.comgoogle.com For instance, 3-nitrobenzenesulfonyl chloride can be prepared by reacting nitrobenzene with chlorosulfonic acid at high temperatures. google.com These sulfonyl chlorides are valuable intermediates for further functionalization.

A summary of synthetic reactions for related sulfonic acid derivatives is presented below:

| Starting Material | Reagents | Product | Reaction Type |

| Nitrobenzene | Fuming Sulfuric Acid (Oleum) | 3-Nitrobenzenesulfonic acid | Sulfonation |

| Benzene | Nitric Acid, Sulfuric Acid | Nitrobenzene | Nitration |

| 3-Nitrobenzenesulfonic acid | H₂, Pd/C or Raney Ni | 3-Aminobenzenesulfonic acid | Catalytic Hydrogenation |

| Nitrobenzene | Chlorosulfonic Acid | 3-Nitrobenzenesulfonyl chloride | Sulfochlorination |

Systematic Studies of Structure-Reactivity Relationships within Analogues

Understanding the relationship between the molecular structure of a compound and its chemical reactivity is a fundamental goal in chemistry. For analogues of this compound, this involves examining how changes in the substitution pattern affect the electronic properties of the aromatic ring and, consequently, its reaction rates and mechanisms.

Theoretical and experimental approaches are used to quantify these relationships. nih.gov For instance, the nucleophilic reactivity of aromatic molecules can be characterized through experimental methods like measuring the shifts in infrared (IR) frequency induced by hydrogen bonding. nih.gov Theoretical modeling of potential energy surfaces, atomic charges, and molecular electrostatic potentials also provides valuable insights. nih.gov

The reactivity of fluoronitrobenzene isomers in nucleophilic aromatic substitution is a well-studied example. The rate of substitution is highly dependent on the position of the nitro group relative to the fluorine atom. The strong electron-withdrawing effect of the nitro group is most effective when it is ortho or para to the fluorine, as this allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance.

Exploration of Isomeric Compounds and Their Distinct Academic Properties

Isomers of fluoronitrobenzenesulfonic acid, such as 4-fluoro-3-nitrobenzenesulfonic acid and 2-fluoro-5-nitrobenzenesulfonic acid, are of academic interest because their different substitution patterns lead to distinct chemical and physical properties. researchgate.netnih.govnih.gov

The synthesis of specific isomers can be challenging and often requires multi-step procedures. For example, 2-fluoro-5-nitrobenzenesulfonyl chloride and 5-fluoro-2-nitrobenzenesulfonyl chloride can be synthesized from their corresponding fluoro-nitroaniline precursors via diazotization followed by conversion of the diazonium group. researchgate.net The resulting sulfonyl chlorides can then be hydrolyzed to the sulfonic acids. researchgate.net Another route to 2-fluoro-5-nitrobenzenesulfonic acid involves the direct sulfonation of 1-fluoro-4-nitrobenzene (B44160) with oleum. researchgate.net

The synthesis of five previously unknown isomeric fluoronitrobenzenesulfonyl chlorides from difluoronitrobenzenes has been described. researchgate.net This involved a regioselective reaction with phenylmethanethiol followed by oxidative cleavage with chlorine to yield the sulfonyl chlorides. researchgate.net

The distinct properties of these isomers are evident in their reactivity. For example, the position of the fluorine atom relative to the nitro and sulfonic acid groups will determine its lability in nucleophilic substitution reactions and the acidity of the sulfonic acid group. These differences are crucial for their potential application as building blocks in the synthesis of more complex molecules.

Emerging Research Avenues and Future Perspectives

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

The synthesis of aromatic nitro compounds and their derivatives often involves harsh reaction conditions and the use of hazardous reagents, such as strong acids and nitrating agents. Future research into the synthesis of 3-Fluoro-6-nitrobenzenesulfonic acid would benefit from the integration of green chemistry principles, which aim to reduce waste, improve energy efficiency, and use less hazardous substances. rjpn.orgnih.govnih.gov

Key areas for sustainable synthesis development could include:

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or water-based systems, to replace traditional volatile organic compounds. nih.gov

Energy Efficiency: Investigating microwave-assisted or flow chemistry processes, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. atiner.gr

Catalytic Systems: Developing solid acid catalysts or recyclable catalytic systems for the sulfonation and nitration steps. This would minimize the use of corrosive reagents like fuming sulfuric acid or oleum (B3057394), which are common in the synthesis of related compounds like 3-nitrobenzenesulfonic acid. google.com